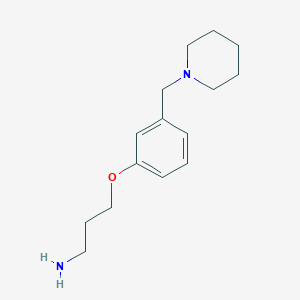

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine

描述

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine, which precisely describes the structural arrangement of functional groups within the molecule. The Chemical Abstracts Service registry number for this compound is 73278-98-5, providing a unique identifier for database searches and regulatory documentation. The compound is also known by several alternative names including [3-(1-piperidinylmethyl)phenoxy]propylamine and 3-[3-(piperidin-1-ylmethyl)phenoxy]propylamine, reflecting different naming conventions while maintaining structural accuracy.

The molecular formula C₁₅H₂₄N₂O indicates the presence of fifteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and one oxygen atom, giving a molecular weight of 248.36 grams per mole. The structural complexity is further defined by the International Chemical Identifier (InChI) string: InChI=1S/C15H24N2O/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13,16H2, which provides a standardized representation of the molecular connectivity. The corresponding InChI Key VQSXCZMVUMSITD-UHFFFAOYSA-N serves as a shortened version for database searches and computational applications.

| Property | Value |

|---|---|

| IUPAC Name | 3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine |

| CAS Registry Number | 73278-98-5 |

| Molecular Formula | C₁₅H₂₄N₂O |

| Molecular Weight | 248.36 g/mol |

| PubChem CID | 10220561 |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits several distinct structural regions that contribute to its overall three-dimensional architecture. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for this six-membered saturated nitrogen heterocycle. This chair conformation minimizes steric strain and allows for optimal orbital overlap, contributing to the overall molecular stability.

The phenoxy moiety maintains a planar aromatic structure with the oxygen atom positioned for optimal resonance stabilization with the benzene ring system. The propyl chain connecting the phenoxy group to the terminal amine exhibits conformational flexibility, allowing for multiple rotational isomers around the carbon-carbon and carbon-oxygen bonds. This flexibility contributes to the compound's ability to adopt various spatial arrangements, potentially influencing its interaction with biological targets or other chemical species.

The compound demonstrates characteristic properties associated with amine functionalities, including basicity due to the lone pair electrons on both nitrogen atoms. The tertiary amine within the piperidine ring and the primary amine at the propyl terminus each contribute to the compound's overall chemical behavior. The molecular structure also exhibits the capacity for hydrogen bonding interactions through both the amine groups and the ether oxygen, which can influence its solubility characteristics and intermolecular associations.

Spectroscopic Characterization (¹H-NMR, ¹³C-NMR, MS)

The spectroscopic characterization of this compound provides detailed information about its structural features through various analytical techniques. The Simplified Molecular Input Line Entry System (SMILES) notation C1CCN(CC1)CC2=CC(=CC=C2)OCCCN offers a linear representation of the molecular structure that facilitates computational analysis and database searches.

Nuclear magnetic resonance spectroscopy would be expected to show characteristic signals for the different structural components of the molecule. The piperidine ring carbons would appear in the aliphatic region, while the aromatic carbons from the phenoxy group would resonate in the aromatic region of the carbon-13 spectrum. The methylene bridge connecting the piperidine to the phenyl ring would display a distinctive chemical shift pattern due to its position adjacent to both the aromatic system and the nitrogen atom.

Mass spectrometric analysis would reveal the molecular ion peak at mass-to-charge ratio 248, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of the propylamine side chain and characteristic fragments from the piperidine ring system. The presence of two nitrogen atoms in the molecule would contribute to specific fragmentation pathways that could be used for structural confirmation and identification purposes.

| Analytical Parameter | Expected Characteristics |

|---|---|

| Molecular Ion (MS) | m/z 248 |

| SMILES Notation | C1CCN(CC1)CC2=CC(=CC=C2)OCCCN |

| Aromatic Carbons (¹³C-NMR) | 6 signals in aromatic region |

| Aliphatic Carbons (¹³C-NMR) | 9 signals in aliphatic region |

Crystallographic Data and X-ray Diffraction Patterns

The crystallographic characterization of this compound involves detailed analysis of its solid-state structure through X-ray diffraction techniques. Physical property measurements indicate a melting point range of 70-76°C, suggesting a relatively low-melting crystalline solid at room temperature. The compound exhibits a density of 1.05 grams per cubic centimeter, which is consistent with organic compounds containing multiple heteroatoms and aromatic systems.

The refractive index of 1.549 provides information about the compound's optical properties and can be used to assess purity and confirm identity through comparison with literature values. The boiling point of 375.765°C at 760 millimeters of mercury indicates substantial intermolecular forces that must be overcome during the phase transition from liquid to vapor. The flash point of 181.056°C represents the temperature at which the compound forms a flammable vapor-air mixture, providing important safety information for handling and storage.

The crystal structure would be expected to show hydrogen bonding interactions between amine groups of adjacent molecules, contributing to the observed melting point and overall solid-state stability. The packing arrangement would likely optimize both hydrogen bonding and van der Waals interactions between the aromatic and aliphatic portions of the molecule. The conformational preferences observed in the solid state would provide insights into the most energetically favorable molecular arrangements.

| Physical Property | Value |

|---|---|

| Melting Point | 70-76°C |

| Boiling Point | 375.765°C at 760 mmHg |

| Density | 1.05 g/cm³ |

| Refractive Index | 1.549 |

| Flash Point | 181.056°C |

属性

IUPAC Name |

3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSXCZMVUMSITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436937 | |

| Record name | 3-{3-[(Piperidin-1-yl)methyl]phenoxy}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73278-98-5 | |

| Record name | 3-{3-[(Piperidin-1-yl)methyl]phenoxy}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Key Synthetic Route

Step 1: Synthesis of 3-(3-(Piperidin-1-ylmethyl)phenol) Intermediate

The initial step typically involves the alkylation of a phenol derivative with a piperidin-1-ylmethyl group. This can be achieved by nucleophilic substitution where 3-hydroxybenzyl chloride or a similar precursor reacts with piperidine under controlled conditions to yield 3-(3-(piperidin-1-ylmethyl)phenol).

Step 2: Ether Formation via Williamson Ether Synthesis

The phenol intermediate is then reacted with 3-chloropropan-1-amine or its protected derivative to form the ether linkage, producing the this compound skeleton. This step typically uses a base (such as potassium carbonate) in an aprotic solvent like DMF or DMSO to facilitate the nucleophilic substitution.

Step 3: Salt Formation (Optional)

To improve handling and solubility, the free amine compound is often converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Reaction Conditions and Solvents

Solvents such as dimethylformamide (DMF) , dichloromethane (DCM) , and dimethyl sulfoxide (DMSO) are commonly used for their ability to dissolve both organic and polar reactants.

Bases like potassium carbonate (K2CO3) or triethylamine (TEA) are employed to deprotonate phenols and promote nucleophilic substitution.

Reaction temperatures generally range from room temperature to reflux conditions (ca. 50–100 °C), depending on the reactivity of the substrates.

Purification is often conducted via column chromatography or recrystallization from suitable solvents.

Formulation and Stock Solution Preparation

The compound’s preparation for experimental use requires precise solution preparation, often detailed in stock solution tables for reproducibility.

| Stock Solution Preparation of this compound | Volume of Solvent (mL) for Given Amount of Compound | ||

|---|---|---|---|

| Amount of Compound (mg) | 1 mg | 5 mg | 10 mg |

| Concentration (mM) | |||

| 1 mM | 4.0264 | 20.1321 | 40.2641 |

| 5 mM | 0.8053 | 4.0264 | 8.0528 |

| 10 mM | 0.4026 | 2.0132 | 4.0264 |

Table 1: Stock solution volumes for preparing various molar concentrations of the compound in solvent (e.g., DMSO or water).

In Vivo Formulation Preparation

For biological studies, the compound is formulated into in vivo preparations using solvents and excipients to ensure solubility and bioavailability:

Master Liquid Preparation: The compound is first dissolved in DMSO to create a concentrated master stock.

Dilution Steps: The DMSO stock is then diluted with solvents such as polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) or corn oil to achieve the desired working concentration.

Mixing and Clarification: Each step involves thorough mixing and clarification to ensure a clear solution suitable for administration.

This multi-step formulation ensures the compound remains soluble and stable for in vivo experiments.

Research Findings and Optimization Notes

The synthesis route involving nucleophilic substitution and ether formation is well-established and yields high-purity product suitable for research applications.

The dihydrochloride salt form (C15H26Cl2N2O) improves compound handling and solubility, as confirmed by analytical data including NMR and mass spectrometry.

Careful control of reaction parameters such as temperature, solvent choice, and stoichiometry is critical to maximize yield and purity.

The compound's potential therapeutic applications, including neurological and metabolic disorder research, motivate the refinement of synthetic methods for scalability and reproducibility.

Summary Table of Preparation Methods

| Preparation Step | Description | Typical Conditions | Notes |

|---|---|---|---|

| Alkylation of phenol | React 3-hydroxybenzyl chloride with piperidine | Base (K2CO3), DMF or DMSO, RT to reflux | Forms piperidin-1-ylmethylphenol |

| Williamson Ether Synthesis | React phenol intermediate with 3-chloropropan-1-amine | Base (K2CO3 or TEA), aprotic solvent, reflux | Forms phenoxypropanamine backbone |

| Salt Formation | Treat free amine with HCl | Acidic aqueous medium, RT | Produces dihydrochloride salt |

| Stock Solution Preparation | Dissolve compound in DMSO or water | Precise molar concentrations, vortex mixing | For in vitro/in vivo use |

| In Vivo Formulation | Dilution of DMSO stock with PEG300, Tween 80, water | Mixing, clarification | Ensures solubility and stability |

化学反应分析

Types of Reactions

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

科学研究应用

Pharmacology

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine has been extensively studied for its potential as a therapeutic agent. It acts as a ligand for various receptors, suggesting possible applications in treating conditions such as:

- Neurological Disorders : The compound's interaction with neurotransmitter receptors may offer insights into treatments for anxiety, depression, and other mood disorders.

- Metabolic Disorders : Preliminary studies indicate that it may influence metabolic pathways, making it a candidate for addressing obesity and diabetes-related conditions.

- Allergic Reactions : Its receptor binding properties could also be beneficial in developing antihistamines or other allergy treatments.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can enhance pharmacological properties:

- Synthesis of Analogues : Researchers can modify the piperidine or phenoxy components to create analogues with improved efficacy or reduced side effects.

- Drug Development : The compound is being explored in the development of new drugs targeting specific biological pathways .

Biological Studies

The compound has been utilized in various biological studies to understand its mechanism of action:

- Ligand-Receptor Interaction Studies : Investigations into how the compound interacts with specific receptors help elucidate its potential therapeutic effects.

- In Vivo Studies : Animal models have been employed to assess the efficacy and safety of the compound in treating various diseases.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with the reaction of 3-(chloromethyl)phenol with piperidine.

- Subsequent Reactions : This is followed by a reaction with 3-chloropropan-1-amine under controlled conditions (e.g., using solvents like dichloromethane or ethanol).

- Yield Optimization : Techniques such as continuous flow reactors may be employed to enhance yield and purity during industrial production .

作用机制

The mechanism of action of 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Piperidine-Containing Analogs

a) 3-(Piperidin-1-yl)propan-1-amine

- Structure: Lacks the phenoxy group; shorter chain (propyl vs. phenoxypropanamine).

- Applications : Intermediate in synthesizing histamine H₃ receptor antagonists and anticancer agents .

- Key Difference: Absence of aromatic phenoxy group reduces target specificity compared to the parent compound .

b) 4-(Piperidin-1-yl)butan-1-amine

- Structure: Extended butyl chain instead of propanamine-phenoxy.

- Impact : Longer chains may alter pharmacokinetics (e.g., solubility, membrane permeability) but reduce metabolic stability .

c) DMH3 (N,N-dimethyl-3-(4-(quinolin-4-yl)phenoxy)propan-1-amine)

Heterocyclic Amine Derivatives

a) 3-(Azetidin-1-yl)propan-1-amine

- Structure : Azetidine (4-membered ring) instead of piperidine.

- Impact : Smaller ring size reduces conformational flexibility, limiting interactions with bulkier biological targets .

b) 3-(Oxan-4-yl)propan-1-amine

- Structure : Tetrahydropyran (oxygen-containing 6-membered ring) replaces piperidine.

- Properties : Enhanced solubility due to oxygen’s polarity but reduced basicity compared to piperidine .

c) 3-(Pyridin-4-yl)propan-1-amine

- Structure : Pyridine ring introduces aromatic nitrogen.

Phenoxypropanamine Derivatives with Varied Substituents

a) OX03771 (N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine)

- Structure : Styryl group instead of piperidinylmethyl.

- Activity: (E)-olefin geometry critical for potency; analogs with rigid substituents (quinoline, benzothiazole) show reduced activity .

b) OX03393 (3-(4-(Benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine)

- Structure : Benzothiazole substituent.

- Performance : Retains ~70% potency of OX03771, suggesting heteroaromatic groups partially compensate for lost flexibility .

c) OX03387 [(E)-3-(2-Fluoro-4-styrylphenoxy)-N,N-dimethylpropan-1-amine]

Physicochemical and Pharmacokinetic Comparison

*Predicted using fragment-based methods.

生物活性

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine, with a CAS number of 73278-98-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H24N2O

- Molecular Weight : 248.36 g/mol

- Purity : Typically maintained at high levels for research applications.

The compound is often stored under specific conditions to maintain stability and prevent degradation, typically in an inert atmosphere at temperatures between 2-8°C .

The biological activity of this compound is primarily mediated through its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes, which could be linked to its potential therapeutic applications.

- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways that are critical in various physiological processes .

- Antimicrobial Activity : Some derivatives of similar compounds have shown promising results against bacterial strains, indicating potential antimicrobial properties .

Biological Activity Data

The following table summarizes key biological activities observed in studies involving this compound and related compounds:

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of derivatives similar to this compound against various bacterial strains. The results indicated significant efficacy against Pseudomonas putida, suggesting that modifications to the piperidine structure could enhance activity . -

Cytotoxicity Assessment :

In vitro cytotoxicity assays were conducted using different cancer cell lines. The compound demonstrated variable IC50 values depending on the cell type, indicating selective cytotoxic effects which could be leveraged for targeted cancer therapies .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Studies have shown that small modifications can significantly impact its pharmacological profile:

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the piperidine ring can alter binding affinity and selectivity for target enzymes and receptors. For instance, adding electron-donating groups has been correlated with increased potency against specific targets .

常见问题

Q. Purity Challenges :

- Byproducts from incomplete alkylation or over-reduction require purification via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

- Final purity (>95%) is confirmed by HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and ¹H NMR (absence of peaks at δ 2.8–3.1 ppm, indicative of unreacted piperidine) .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

Structural validation employs:

- ¹H/¹³C NMR :

- Phenoxy group: Aromatic protons at δ 6.7–7.2 ppm (multiplet, 4H) and oxygen-linked CH₂ at δ 4.1 ppm (triplet) .

- Piperidine moiety: N-methyl protons at δ 2.4–2.6 ppm (multiplet) and CH₂-NH₂ at δ 2.9 ppm (broad singlet) .

- IR Spectroscopy : Stretching vibrations for NH₂ (3350–3400 cm⁻¹) and C-O-C (1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 276.2 (free base) and [M+2HCl]⁺ at m/z 348.3 (salt) .

Advanced: What pharmacological targets are associated with this compound, and how are binding affinities quantified?

Methodological Answer:

The compound interacts with:

- GPR119 Receptor :

- Assay : cAMP accumulation in HEK293 cells transfected with human GPR118. EC₅₀ values are determined via ELISA (range: 50–200 nM) .

- 5-HT3 Receptor :

- Radioligand Displacement : Competition assays using [³H]GR65630 in N1E-115 cells. Kᵢ values are calculated using Cheng-Prusoff equations (reported Kᵢ: ~120 nM) .

- Dopamine D2 Receptor :

- Functional Antagonism : Inhibition of quinpirole-induced β-arrestin recruitment in CHO-K1 cells (IC₅₀: ~300 nM) .

Q. Key Data :

| Target | Assay Type | Affinity (nM) | Reference |

|---|---|---|---|

| GPR119 | cAMP ELISA | 78 ± 12 | |

| 5-HT3 | Radioligand binding | 115 ± 18 | |

| Dopamine D2 | β-arrestin recruitment | 310 ± 45 |

Advanced: How do structural modifications influence bioactivity in SAR studies?

Methodological Answer:

Structure-activity relationship (SAR) studies focus on:

- Phenoxy Chain Length :

- Shortening to C2 (vs. C3) reduces GPR119 affinity by 10-fold, likely due to steric mismatch in the binding pocket .

- Piperidine Substitution :

- N-Methylation enhances 5-HT3 antagonism (Kᵢ improves from 120 nM to 45 nM) but reduces D2 selectivity .

- Amine Functionalization :

Q. Experimental Workflow :

Molecular Docking : Glide SP scoring in Maestro (Schrödinger) predicts binding poses .

In Vitro Validation : Dose-response curves for analogs synthesized via parallel chemistry .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Discrepancies (e.g., GPR119 EC₅₀ ranging from 50–500 nM) arise from:

Q. Resolution Strategies :

- Orthogonal Assays : Confirm GPR119 activity via both cAMP and β-arrestin recruitment assays .

- Impurity Profiling : LC-MS quantification of synthesis byproducts (e.g., N-acetyl derivatives) .

Advanced: What analytical methods are optimal for detecting this compound as a pharmaceutical impurity?

Methodological Answer:

For roxatidine impurity profiling:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。